2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole
- 2-(4-Ethoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole
- 2-(4-Propoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is unique due to the presence of the butoxy group, which can influence its chemical properties, reactivity, and biological activity. The specific substituents on the aromatic rings can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar oxadiazole derivatives.
Properties
CAS No. |
5634-84-4 |
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Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-17-27-22-15-13-21(14-16-22)24-26-25-23(28-24)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-8,13-16,19-20H,2-3,9-12,17H2,1H3 |
InChI Key |
PTVZLUPRCHYSLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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